molecular formula C6H8F3NO B1416802 3-(Trifluoromethyl)piperidin-2-one CAS No. 1000934-03-1

3-(Trifluoromethyl)piperidin-2-one

Cat. No.: B1416802
CAS No.: 1000934-03-1
M. Wt: 167.13 g/mol
InChI Key: WDEBTTOBFKEZBC-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring substituted with a trifluoromethyl group at the third position and a ketone functional group at the second position

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)piperidin-2-one plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, the trifluoromethyl group in this compound can form hydrogen bonds with proteins, potentially altering their conformation and function . This compound may also act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction and the biochemical context.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . The trifluoromethyl group in the compound can participate in hydrogen bonding and other non-covalent interactions, which can influence the stability and conformation of the target biomolecules . Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular signaling . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism . Additionally, this compound may be metabolized by specific enzymes, leading to the formation of metabolites with distinct biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)piperidin-2-one typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. This process involves the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using cobalt, ruthenium, or nickel-based nanocatalysts. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone oxides, while reduction can produce piperidinol derivatives .

Scientific Research Applications

3-(Trifluoromethyl)piperidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)piperidin-2-one is unique due to the presence of both the trifluoromethyl group and the ketone functional group within the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(trifluoromethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEBTTOBFKEZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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